molecular formula C11H8N2O2 B6900324 prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate

prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B6900324
M. Wt: 200.19 g/mol
InChI Key: XAWDYZLYPRCRSE-UHFFFAOYSA-N
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Description

Prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a prop-2-ynyl group attached to the nitrogen atom and a carboxylate group at the 6-position.

Preparation Methods

The synthesis of prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via alkylation reactions using propargyl bromide or similar reagents.

    Carboxylation: The carboxylate group at the 6-position can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the prop-2-ynyl group or other substituents are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate has been studied for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has shown promise in preclinical studies for the treatment of diseases such as cancer and inflammatory disorders due to its ability to modulate biological pathways.

Mechanism of Action

The mechanism of action of prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate can be compared with other similar compounds such as:

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrrolo[2,3-b]pyridine ring. They may exhibit different biological activities and pharmacokinetic properties.

    Prop-2-ynyl Substituted Compounds: Compounds with a prop-2-ynyl group attached to different core structures may have varying reactivity and applications.

    Carboxylate-Containing Compounds: Compounds with carboxylate groups at different positions or attached to different cores may have distinct chemical and biological properties.

Properties

IUPAC Name

prop-2-ynyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-2-7-15-11(14)9-4-3-8-5-6-12-10(8)13-9/h1,3-6H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWDYZLYPRCRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=NC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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